molecular formula C22H34N4O4 B4031885 N1N4-BIS[3-(MORPHOLIN-4-YL)PROPYL]BENZENE-14-DICARBOXAMIDE

N1N4-BIS[3-(MORPHOLIN-4-YL)PROPYL]BENZENE-14-DICARBOXAMIDE

Cat. No.: B4031885
M. Wt: 418.5 g/mol
InChI Key: NEVLPXWNBQHYCS-UHFFFAOYSA-N
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Description

N1N4-BIS[3-(MORPHOLIN-4-YL)PROPYL]BENZENE-14-DICARBOXAMIDE is an organic compound that belongs to the class of benzene and substituted derivatives It is characterized by the presence of morpholine groups attached to a benzene ring through propyl linkers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1N4-BIS[3-(MORPHOLIN-4-YL)PROPYL]BENZENE-14-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid with 3-(morpholin-4-yl)propylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1N4-BIS[3-(MORPHOLIN-4-YL)PROPYL]BENZENE-14-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The morpholine groups can be oxidized to form N-oxides.

    Reduction: The amide bonds can be reduced to amines under specific conditions.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the morpholine groups.

    Reduction: Corresponding amines.

    Substitution: Brominated or nitrated derivatives of the benzene ring.

Scientific Research Applications

N1N4-BIS[3-(MORPHOLIN-4-YL)PROPYL]BENZENE-14-DICARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1N4-BIS[3-(MORPHOLIN-4-YL)PROPYL]BENZENE-14-DICARBOXAMIDE involves its interaction with specific molecular targets. The morpholine groups can interact with enzymes or receptors, modulating their activity. The benzene ring provides a rigid scaffold that can enhance binding affinity and specificity. The compound may also influence signaling pathways and cellular processes through its interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • 4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid [1-(3-Benzenesulfonyl-1-Propyl-Allylcarbamoyl)-2-Phenylethyl]-Amide
  • (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine
  • Butyl-(3-morpholin-4-yl-propyl)-amine

Uniqueness

N1N4-BIS[3-(MORPHOLIN-4-YL)PROPYL]BENZENE-14-DICARBOXAMIDE is unique due to its specific structural features, such as the presence of two morpholine groups and the benzene-1,4-dicarboxamide core. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-N,4-N-bis(3-morpholin-4-ylpropyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O4/c27-21(23-7-1-9-25-11-15-29-16-12-25)19-3-5-20(6-4-19)22(28)24-8-2-10-26-13-17-30-18-14-26/h3-6H,1-2,7-18H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVLPXWNBQHYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC=C(C=C2)C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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